

Discovery and development of Yil781

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Yil781	
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An In-Depth Technical Guide to the Discovery and Development of Yil781

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yil781 is a small-molecule ligand targeting the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), more commonly known as the ghrelin receptor. Initially developed by Bayer and characterized as a competitive antagonist, subsequent research has unveiled its more complex mechanism as a biased ligand.[1][2][3][4][5] This whitepaper provides a comprehensive technical overview of the discovery, pharmacological profile, mechanism of action, and key preclinical experimental protocols associated with Yil781. Its unique signaling properties make it a critical tool for dissecting ghrelin receptor physiology and a lead compound in the development of therapeutics for metabolic disorders.

Discovery and Initial Characterization

Yil781, a piperidine-substituted quinazolinone derivative, was identified by Bayer during a research program focused on discovering small-molecule modulators of the ghrelin receptor. The initial characterization involved standard in vitro pharmacological assays to determine its binding affinity and functional activity at the GHS-R1a receptor.

Binding Affinity: The affinity of Yil781 for the GHS-R1a receptor was established using a
competitive radioligand binding assay. This experiment utilized membranes from cells
overexpressing the receptor and [1251]-labeled ghrelin as the radioligand.



Functional Activity: To classify Yil781 as an agonist or antagonist, a [35]GTPγS binding assay was employed. Unlike the endogenous agonist ghrelin, which produced a dose-dependent stimulation of [35]GTPγS binding, Yil781 showed no capacity to activate GHS-R1a, confirming its role as an antagonist.

Pharmacological Profile: Quantitative Data

The pharmacological effects of **Yil781** have been quantified in a series of in vitro and in vivo studies. The data are summarized below for clear comparison.

Table 1: In Vitro Receptor Binding and Activity

Parameter	Value	Receptor/Assay	Source
Ki	17 nM	Human GHS-R1a	
Kb	11 nM	Rat GHS-R1a	
рКВ	7.54	In vitro competitive antagonism	
Motilin Receptor Affinity (Ki)	6 μΜ	Human Motilin Receptor	

Table 2: In Vivo Efficacy in Glucose Homeostasis Models (Rat)

Model	Dose (Oral)	Primary Outcome	Source
Intraperitoneal Glucose Tolerance Test (IPGTT)	10 mg/kg	23% decrease in glucose AUC	
IPGTT	0.3 mg/kg	Minimal efficacious dose	
IPGTT in Diet-Induced Obese (DIO) Rats	3 mg/kg	19% decrease in glucose AUC	-

Table 3: In Vivo Efficacy in Obesity Models (Diet-Induced Obese Mice)



Study Duration	Dose (Oral)	Primary Outcome	Source
9 days	30 mg/kg (once daily)	5% decrease in body weight	
Multi-day	3, 10, 30 mg/kg	Dose-dependent effects on body weight	

Mechanism of Action: A Biased Ligand

The ghrelin receptor is a G-protein coupled receptor (GPCR) known for its promiscuous signaling, coupling to multiple intracellular pathways to exert its diverse physiological effects, which include appetite stimulation, growth hormone release, and gastric motility modulation. While initially classified as a neutral antagonist, **Yil781** is now understood to be a biased ligand, meaning it selectively activates a subset of the receptor's downstream signaling pathways.

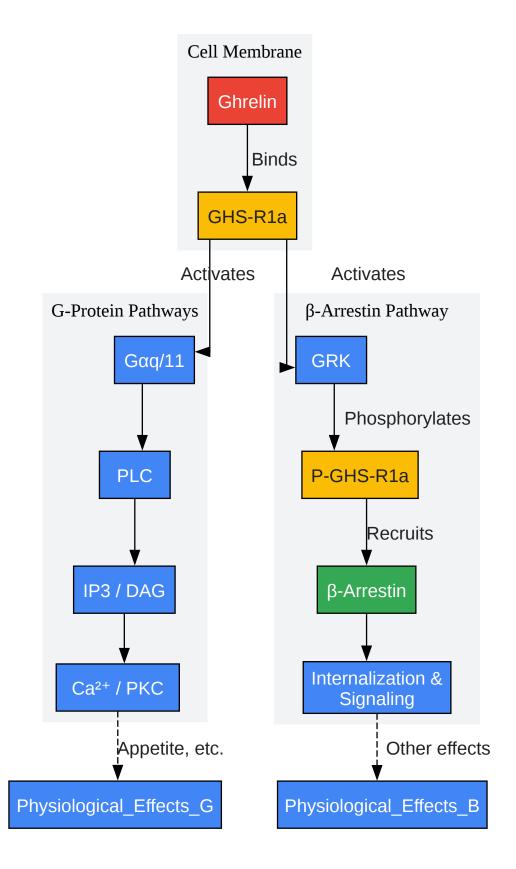
Specifically, **Yil781** demonstrates a bias towards G-protein-mediated pathways while antagonizing or acting as an inverse agonist at the β -arrestin pathway.

- Selective G-protein Activation: **Yil781** selectively activates Gαq/11 and Gα12 signaling cascades. Functionally, this is observed as **Yil781** acting as a partial agonist for downstream effects like Ca²⁺ mobilization and inositol phosphate (IP) signaling.
- β-Arrestin Pathway Blockade: The compound shows no intrinsic activity for the recruitment of β-arrestin 1 or β-arrestin 2. In fact, it acts as a weak inverse agonist, suppressing the basal level of β-arrestin engagement with the receptor.

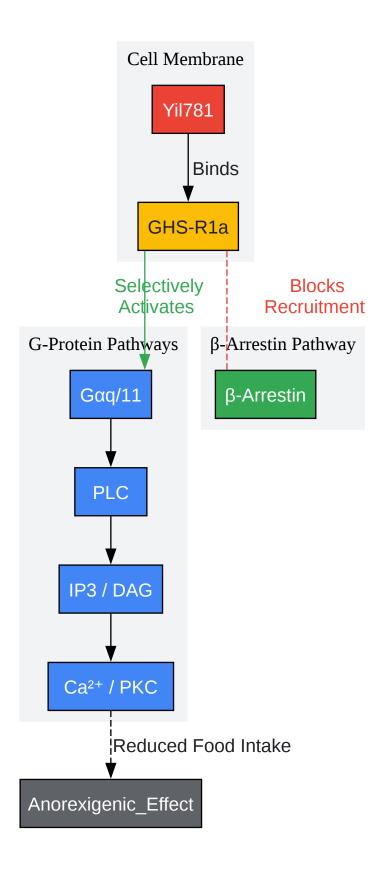
This biased signaling profile is critical to its therapeutic potential. Studies have shown that the anorexigenic (appetite-suppressing) effects of ghrelin receptor modulation are mediated through the $G\alpha q/11$ pathway in Agouti-related peptide (AgRP) neurons, suggesting that selectively targeting this pathway may reduce food intake without inducing the undesirable side effects associated with blocking all of the receptor's functions.

Visualizing Ghrelin Receptor Signaling













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- To cite this document: BenchChem. [Discovery and development of Yil781]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571446#discovery-and-development-of-yil781]

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